Researchers encounter stoichiometric errors in peptide coupling and failure in enzymatic resolution when substituting the anhydrous form or aliphatic analogs. This stable hydrate ensures exact molar equivalence and rapid dissolution for reproducible biocatalytic resolution to L-threo-3-phenylserine.
DL-3-Phenylserine hydrate (CAS 207605-47-8) is a racemic, non-proteinogenic beta-hydroxy amino acid that serves as a chiral building block and peptide synthesis precursor. Characterized by its defined hydration state and a molecular weight of 199.21 g/mol (181.19 g/mol on an anhydrous basis), this compound introduces rigidifying phenyl and hydroxyl functionalities into complex molecular architectures. In industrial and laboratory settings, it is primarily procured as a substrate for enzymatic resolution to yield enantiopure intermediates, or as a direct precursor for synthesizing dehydroamino acids. Its stable hydrate form provides predictable handling and solubility characteristics, making it a standard choice over variable anhydrous alternatives in moisture-sensitive workflows .
Attempting to substitute DL-3-Phenylserine hydrate with its anhydrous counterpart (CAS 69-96-5) or simpler analogs like DL-threonine reduces process reproducibility. The anhydrous form is susceptible to ambient moisture absorption, which introduces stoichiometric errors during precise peptide coupling reactions and alters dissolution kinetics in aqueous biocatalytic buffers. Furthermore, substituting with aliphatic beta-hydroxy amino acids eliminates the essential phenyl ring, directly abolishing the target compound's ability to undergo specific enzymatic recognition by phenylserine aldolases and preventing the formation of rigidifying dehydrophenylalanine residues required for the bioactivity of specific peptide therapeutics [1].
During the preparation of non-coded peptide sequences, DL-3-Phenylserine hydrate maintains a stable weight profile under standard laboratory humidity (40-60% RH), whereas anhydrous DL-3-Phenylserine acts as a moisture scavenger. This intrinsic stability prevents the 2-5% stoichiometric variance commonly observed when weighing the anhydrous form, ensuring precise molar equivalents during Fmoc/Boc-coupling .
| Evidence Dimension | Weighing accuracy and stoichiometric variance under standard laboratory humidity (40-60% RH) |
| Target Compound Data | DL-3-Phenylserine hydrate maintains <0.5% weight variance. |
| Comparator Or Baseline | Anhydrous DL-3-Phenylserine exhibits 2-5% weight fluctuation due to uncontrolled moisture scavenging. |
| Quantified Difference | Up to 10-fold reduction in stoichiometric error during reagent preparation. |
| Conditions | Ambient benchtop handling prior to Fmoc/Boc-coupling in organic solvents. |
Eliminates coupling failures and sequence truncations caused by inaccurate molar ratios in complex peptide synthesis.
In biocatalytic workflows requiring pH 7.5-8.5 aqueous buffers, the crystalline lattice of DL-3-Phenylserine hydrate provides immediate and complete dissolution. In contrast, the anhydrous form exhibits delayed wetting and variable solubilization times, which can disrupt the initial kinetic rates of phenylserine aldolases or L-threonine 3-dehydrogenases during large-scale chiral resolution [1].
| Evidence Dimension | Solubilization rate in aqueous buffer systems (pH 7.5-8.5) |
| Target Compound Data | Immediate and complete dissolution of the crystalline hydrate lattice. |
| Comparator Or Baseline | Anhydrous form exhibits delayed wetting and variable dissolution times. |
| Quantified Difference | Significantly faster and more reproducible buffer equilibration for the hydrate. |
| Conditions | Aqueous biocatalytic systems utilizing phenylserine aldolase or L-threonine 3-dehydrogenase. |
Ensures consistent enzyme kinetics and maximizes throughput in large-scale chiral resolution processes.
Thermal analysis demonstrates that DL-3-Phenylserine hydrate undergoes decomposition at 186 °C, which is 16-22 °C lower than the 202-208 °C decomposition threshold of the anhydrous form. This lower thermal threshold allows for milder processing parameters when driving specific dehydration reactions to convert the phenylserine residue into dehydrophenylalanine derivatives [1].
| Evidence Dimension | Decomposition/Melting Threshold |
| Target Compound Data | 186 °C (dec.) |
| Comparator Or Baseline | Anhydrous DL-3-Phenylserine: 202-208 °C (dec.) |
| Quantified Difference | 16-22 °C lower thermal decomposition threshold for the hydrate. |
| Conditions | Standard melting point and thermal analysis. |
Allows for milder thermal parameters when driving specific dehydration reactions to form dehydrophenylalanine derivatives.
For industrial synthesis of chiral beta-amino alcohols, procuring the racemic DL-3-Phenylserine hydrate for in-house enzymatic resolution reduces raw material costs by 60-80% compared to purchasing pre-resolved L-threo-3-phenylserine directly. This cost differential makes the racemic hydrate the economically viable precursor for manufacturers with established stereoselective cleavage infrastructure [1].
| Evidence Dimension | Raw material cost per mole of L-enantiomer accessed |
| Target Compound Data | Procuring racemic hydrate for in-house enzymatic resolution. |
| Comparator Or Baseline | Direct procurement of pre-resolved L-threo-3-phenylserine. |
| Quantified Difference | Typically 60-80% reduction in raw material costs at scale. |
| Conditions | Industrial-scale synthesis of pharmaceutical intermediates utilizing established biocatalytic infrastructure. |
Provides a highly cost-effective sourcing strategy for manufacturers capable of performing stereoselective enzymatic cleavage.
Due to its rapid and reproducible aqueous dissolution, the hydrate is a highly reproducible substrate for enzymatic resolution using phenylserine aldolases, yielding enantiopure L-threo-3-phenylserine for pharmaceutical pipelines[1].
Leveraging its precise stoichiometric stability, this compound is utilized for incorporation into non-coded peptides, where it is subsequently converted into dehydrophenylalanine to rigidify the peptide backbone and enhance receptor affinity [2].
The racemic hydrate serves as a reliable, cost-effective starting material for synthesizing diverse beta-amino alcohol derivatives, which are utilized as chiral resolution agents and asymmetric catalysts in industrial organic synthesis [3].